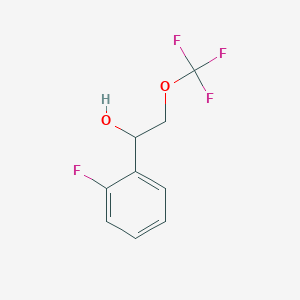
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound that features both fluorine and trifluoromethoxy groups attached to an ethan-1-ol backbone. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the introduction of the fluorine and trifluoromethoxy groups onto an ethan-1-ol scaffold. Common synthetic routes may include:
Nucleophilic substitution reactions: Starting from a suitable precursor, such as 2-fluorobenzene, and introducing the trifluoromethoxy group via nucleophilic substitution.
Grignard reactions: Using a Grignard reagent to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the hydroxyl group to form ethers.
Substitution: Halogenation or other substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethers.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action for 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
1-(2-Fluorophenyl)-2-methoxyethan-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of both fluorine and trifluoromethoxy groups, which can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
For precise and detailed information, consulting scientific literature and databases such as ChemSpider or the OECD Existing Chemicals Database would be beneficial.
属性
分子式 |
C9H8F4O2 |
|---|---|
分子量 |
224.15 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanol |
InChI |
InChI=1S/C9H8F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
InChI 键 |
IGLNTQCRASXSIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(COC(F)(F)F)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


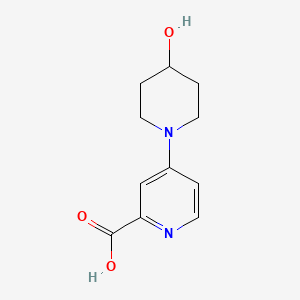
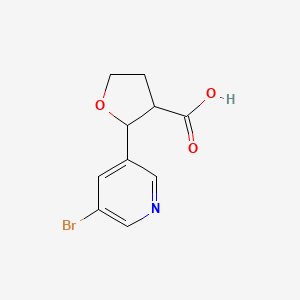

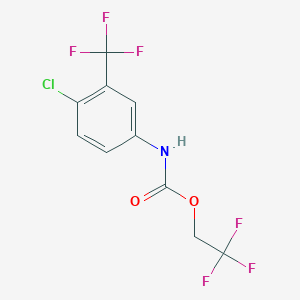
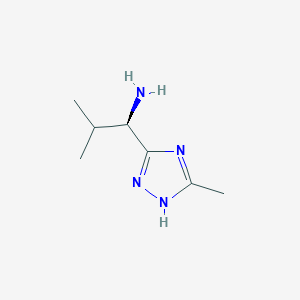



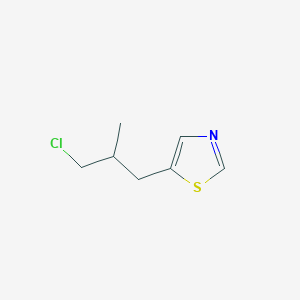
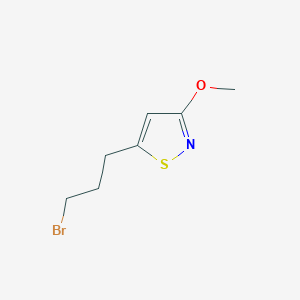
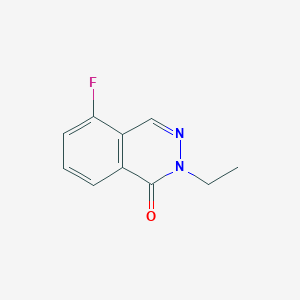
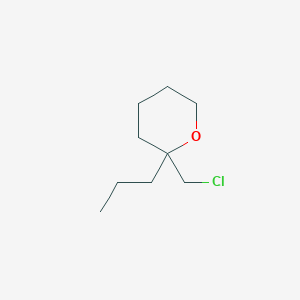

![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)
